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Abstract

Lixumistat acetate, also known as IM156, is a nhovel and potent orally bioavailable biguanide
derivative of metformin. It functions as a powerful activator of AMP-activated protein kinase
(AMPK) and an inhibitor of oxidative phosphorylation (OXPHOS) by targeting mitochondrial
complex I.[1][2][3] This dual mechanism of action positions Lixumistat acetate as a promising
therapeutic candidate for a range of diseases, including various cancers and fibrotic conditions.
This document provides a comprehensive technical overview of the structure, chemical
properties, mechanism of action, and key experimental findings related to Lixumistat acetate.

Chemical Structure and Properties

Lixumistat acetate is the acetate salt of the active compound Lixumistat. Its chemical structure
and key properties are summarized below.

Structure of Lixumistat (Free Base):
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Table 1: Chemical Identifiers and Properties of Lixumistat and Lixumistat Acetate
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Lixumistat (IM156 -

Lixumistat Acetate

Property Reference(s)
Free Base) (IM156 Acetate)
IM156 acetate,
IM156, HL156A,
Synonyms HL156A acetate, [415]
HL271
HL271 acetate
Molecular Formula Ci3H16F3Ns0O Ci1sH20F3Ns03
Molecular Weight 315.29 g/mol 375.35 g/mol
CAS Number 1422365-93-2 Not explicitly found
C1CCN(C1)C(=N)NC( CC(=0)0O.C1CCN(C1)
SMILES =N)Nc2ccc(cc2)OC(F)  C(=N)NC(=N)Nc2ccc(
(FF cc2)OC(F)(F)F
NGFUHJWVBKTNOE o
InChlKey Not explicitly found
-UHFFFAQYSA-N
Appearance White solid Not specified
DMSO: 63 mg/mL
B (199.81 mM) Ethanol: DMSO: 50 mg/mL
Solubility
20 mg/mL Water: (133.21 mM)
Insoluble
Powder: 4°C (sealed,
Powder: -20°C for 3 away from moisture
Storage years In solvent: and light) In solvent:
-80°C for 1 year -80°C for 6 months,
-20°C for 1 month
K Data not available in Data not available in
a
P searched literature searched literature
oaP Data not available in Data not available in
0g

searched literature

searched literature

Mechanism of Action
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Lixumistat acetate exerts its biological effects primarily through two interconnected
mechanisms: activation of AMPK and inhibition of mitochondrial complex I, a key component of
the electron transport chain responsible for oxidative phosphorylation (OXPHOS).

Inhibition of Oxidative Phosphorylation (OXPHOS)

Lixumistat directly inhibits protein complex | (PC1) of the mitochondrial electron transport chain.
This inhibition disrupts the flow of electrons and reduces the production of ATP, the primary
energy currency of the cell. Cancer cells, particularly those that are resistant to other therapies,
often exhibit a high dependence on OXPHOS for their energy needs, making them vulnerable
to inhibitors like Lixumistat.

Activation of AMP-activated Protein Kinase (AMPK)

The inhibition of OXPHOS by Lixumistat leads to an increase in the cellular AMP:ATP ratio.
This change in the energy state of the cell allosterically activates AMPK, a master regulator of
cellular metabolism. Activated AMPK works to restore energy homeostasis by stimulating
catabolic pathways that generate ATP (e.g., glycolysis) and inhibiting anabolic pathways that
consume ATP (e.g., protein synthesis). Lixumistat has been shown to be a more potent
activator of AMPK than metformin.

The signaling pathway is illustrated in the diagram below:
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Lixumistat Acetate (IM156) Signaling Pathway
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Caption: Lixumistat acetate inhibits Complex |, leading to AMPK activation.
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Preclinical and Clinical Findings

Lixumistat acetate has been evaluated in a variety of preclinical models and has undergone

Phase | clinical trials.

In Vitro Studies

Table 2: Summary of In Vitro Activity of Lixumistat Acetate (IM156)

Cell Line/System Experiment

Key Findings Reference(s)

NIH3T3 mouse

fibroblast cells

Western Blot

Dose- and time-
dependent increase in
AMPKal Thrl72
phosphorylation (0.31-
10 puM)

Rat Peritoneal

Mesothelial Cells EMT marker analysis

Inhibited high glucose-
induced myofibroblast

transdifferentiation

(RPMCs)

and EMT markers.
Various cancer cell Cell Blocks OXPHOS and
lines Viability/Apoptosis increases apoptosis.

In Vivo Studies

Table 3: Summary of In Vivo Studies of Lixumistat Acetate (IM156)
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Animal Model

Dosing Regimen

Key Findings Reference(s)

C57BL/6J mice (aging

model)

50 mg/kg in drinking

water for 2 months

Attenuated age-
related cognitive

decline.

Did not significantly

Mice with diet-induced -~ affect body weight,
) Not specified
obesity blood glucose, or
insulin levels.
BALB/c mice 15 mg/kg p.o. every Highly distributed to
(pharmacokinetics) other day lung, liver, and kidney.
Murine bleomycin ) Reduced lung fibrosis
Daily oral

model of pulmonary

fibrosis

administration

and inflammatory cell

infiltration.

Cecal ligation and
puncture (CLP)-
induced sepsis model

in mice

Not specified

Increased survival
rate, reduced bacterial
burden, and
attenuated organ

damage.

Clinical Trials

A first-in-human, open-label, dose-escalation Phase | study (NCT03272256) was conducted in

patients with advanced solid tumors.

Table 4: Key Parameters of the Phase | Clinical Trial of IM156 (NCT03272256)
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Parameter Details Reference(s)

Adults with advanced solid
Patient Population tumors refractory to standard

therapies.

. ) 100 mg to 1200 mg orally,
Dosing Regimens _
every other day or daily.

Maximum Tolerated Dose
(MTD)

Not reached.

Recommended Phase 2 Dose Determined based on
(RP2D) tolerability.

. Well-tolerated with
Safety and Tolerability
manageable adverse events.

Modest clinical activity with
Efficacy stable disease observed in

32% of patients.

Dose-proportional increase in
Cmax and AUC.

Pharmacokinetics

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific
findings. Below are generalized protocols for key assays used in the evaluation of Lixumistat
acetate.

Western Blot for AMPK Phosphorylation

This protocol describes the detection of phosphorylated AMPK in cell lysates.
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Caption: A generalized workflow for Western blot analysis.
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e Cell Culture and Treatment: Plate cells (e.g., NIH3T3) and allow them to adhere. Treat with
varying concentrations of Lixumistat acetate (e.g., 0.31-10 uM) for a specified duration
(e.g., 4 hours).

o Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA
buffer) containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a standard
method (e.g., BCA assay).

o Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-
10 minutes.

o SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by
electrophoresis.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

» Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST)
for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against
phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated
secondary antibodies for 1 hour at room temperature.

» Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate
and image the blot.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic profile of
Lixumistat acetate in a murine model.
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Caption: A typical workflow for an in vivo pharmacokinetic study.
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» Animal Acclimatization: House mice (e.g., BALB/c) in a controlled environment for at least
one week before the experiment.

» Drug Formulation: Prepare Lixumistat acetate in a suitable vehicle for oral administration.
e Dosing: Administer a single oral dose of Lixumistat acetate (e.g., 15 mg/kg) to the mice.

e Blood Sampling: Collect blood samples via a suitable method (e.qg., tail vein or retro-orbital
bleeding) at predetermined time points (e.qg., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

e Plasma Preparation: Centrifuge the blood samples to separate the plasma.

o Sample Extraction: Extract Lixumistat from the plasma samples, typically by protein
precipitation with an organic solvent.

o LC-MS/MS Analysis: Quantify the concentration of Lixumistat in the plasma samples using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic
parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Conclusion

Lixumistat acetate (IM156) is a promising therapeutic agent with a well-defined mechanism of
action involving the dual inhibition of OXPHOS and activation of AMPK. Preclinical and early
clinical data have demonstrated its potential in oncology and fibrotic diseases with a favorable
safety profile. Further clinical development is warranted to fully elucidate its therapeutic efficacy
in targeted patient populations. This technical guide provides a foundational understanding of
Lixumistat acetate for researchers and drug development professionals.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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